

Application Notes and Protocols for Protein Purification Using Tris-NTA Biotin

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Compound of Interest

Compound Name: *tris-NTA Biotin*

CAS No.: 1070867-85-4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-Nitrilotriacetic Acid (Tris-NTA) Biotin is a high-affinity chelator molecule designed for the purification and analysis of hexahistidine (6xHis)-tagged proteins. Its innovative structure, featuring three NTA groups, results in a significantly stronger interaction with His-tags compared to conventional single NTA chelators. This multivalent binding leads to a remarkably high affinity, with a dissociation constant (K_d) in the nanomolar range (around 1 nM), which is approximately four orders of magnitude stronger than that of mono-NTA (around 10 μ M)[1][2]. This enhanced affinity allows for more stringent washing conditions, resulting in higher purity of the target protein.

The integrated biotin molecule provides a versatile handle for secondary detection, immobilization, or an additional purification step using streptavidin-based matrices. This dual functionality makes **Tris-NTA Biotin** a powerful tool for a wide range of applications, from routine protein purification to complex protein-protein interaction studies. The binding of the

His-tag to the metal-chelated Tris-NTA is reversible and can be eluted using competitors like imidazole or by chelation with EDTA[1][2].

Principle of Action

The functionality of **Tris-NTA Biotin** relies on two key interactions:

- **His-tag Binding:** The three NTA groups on the molecule coordinate with a divalent metal ion, typically Nickel (Ni^{2+}) or Cobalt (Co^{2+}). These metal ions, in turn, form coordination bonds with the imidazole side chains of the histidine residues in the 6xHis-tag of the recombinant protein. The multivalent nature of Tris-NTA creates a stable complex with the His-tagged protein.
- **Biotin-Streptavidin Interaction:** The biotin moiety at the other end of the molecule binds to streptavidin or its derivatives with exceptionally high affinity. This interaction can be exploited for a second purification step, immobilization on streptavidin-coated surfaces, or detection using streptavidin conjugates.

Key Applications

The unique properties of **Tris-NTA Biotin** lend themselves to a variety of applications in research and drug development:

- **High-Purity Protein Purification:** The high affinity for His-tags allows for stringent washing steps, effectively removing non-specific protein contaminants and leading to a highly pure target protein in a single step[2].
- **Two-Step Affinity Purification:** A sequential purification strategy can be employed, first using the His-tag interaction and then the biotin-streptavidin interaction, to achieve exceptionally high purity.
- **Protein Immobilization:** His-tagged proteins can be non-covalently immobilized on streptavidin-coated surfaces for various downstream applications, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
- **Protein Labeling and Detection:** The biotin tag allows for sensitive detection of His-tagged proteins using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with Tris-NTA and related affinity purification systems. Please note that specific values can vary depending on the target protein, expression system, and experimental conditions.

Table 1: Comparison of Binding Affinities

Ligand	Target	Dissociation Constant (Kd)	Reference
Tris-NTA	6xHis-tag	~ 1 nM	
Mono-NTA	6xHis-tag	~ 10 μ M	
Biotin	Streptavidin	~ 1 fM	

Table 2: Representative Dynamic Binding Capacities (DBC) of IMAC Resins

Resin Type	Metal Ion	Dynamic Binding Capacity (mg/mL)	Reference
High-Affinity NTA Agarose	Ni ²⁺	> 50	
Standard Ni-NTA Agarose	Ni ²⁺	5 - 40	
Cobalt-IMAC Resin	Co ²⁺	Varies	

Note: Dynamic binding capacity is a measure of the amount of target protein that can be loaded onto a column under flow conditions before significant breakthrough of the unbound protein occurs. It is a more practical measure for column chromatography than static binding capacity.

Experimental Protocols

Protocol 1: Metal Ion Loading of Tris-NTA Biotin

Tris-NTA Biotin is typically supplied without a metal ion. The following protocol describes how to charge it with Ni^{2+} .

Materials:

- **Tris-NTA Biotin** solution (e.g., 1 mg/mL)
- NiSO_4 or NiCl_2 solution (e.g., 100 mM)
- Buffer for your application (e.g., PBS, pH 7.4)

Procedure:

- To your **Tris-NTA Biotin** solution, add a 3-fold molar excess of the Ni^{2+} solution.
- Incubate for 30 minutes at room temperature with gentle mixing.
- The Ni^{2+} -loaded **Tris-NTA Biotin** is now ready for use in your application. For applications where unbound metal ions may interfere, a buffer exchange step (e.g., using a desalting column) can be performed.

Protocol 2: One-Step Protein Purification using Ni^{2+} -Tris-NTA Biotin Coupled to a Matrix

This protocol outlines the purification of a His-tagged protein using Ni^{2+} -**Tris-NTA Biotin** immobilized on a streptavidin-coated agarose resin.

Materials:

- Streptavidin-agarose resin
- Ni^{2+} -loaded **Tris-NTA Biotin**
- Clarified cell lysate containing the 6xHis-tagged protein
- Binding/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

- Empty chromatography column

Procedure:

- Resin Preparation:
 - Calculate the required volume of streptavidin-agarose resin based on the expected yield of your target protein and the binding capacity of the resin.
 - Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer to remove any storage solution.
- Immobilization of Ni²⁺-**Tris-NTA Biotin**:
 - Incubate the washed streptavidin-agarose resin with an excess of Ni²⁺-loaded **Tris-NTA Biotin** in Binding/Wash Buffer for 1 hour at room temperature with gentle end-over-end mixing.
 - Wash the resin with 5 CV of Binding/Wash Buffer to remove unbound **Tris-NTA Biotin**. The resin is now ready for protein purification.
- Protein Binding:
 - Apply the clarified cell lysate to the prepared resin in a column. For low-expression proteins, batch binding by incubating the lysate with the resin for 1-2 hours at 4°C before packing the column can improve capture efficiency.
- Washing:
 - Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- Elution:
 - Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and analyze them by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).

Protocol 3: Two-Step Protein Purification using Tris-NTA Biotin

This protocol describes a sequential purification method for achieving ultra-high purity.

Step 1: IMAC Purification

Follow steps 1-5 of a standard Ni-NTA purification protocol. The eluted fractions will contain the His-tagged protein complexed with Ni²⁺-**Tris-NTA Biotin**.

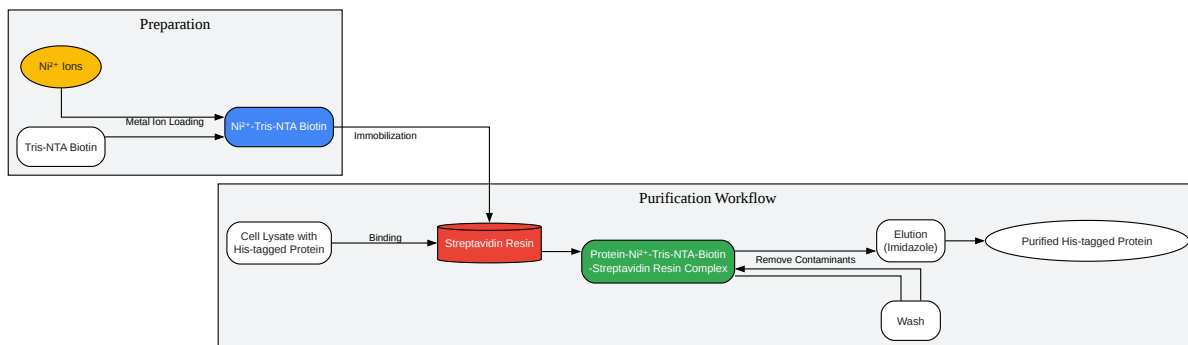
Step 2: Streptavidin Affinity Purification

- Buffer Exchange:
 - Pool the fractions containing the purified protein from the IMAC step.
 - Perform a buffer exchange into a buffer compatible with streptavidin binding (e.g., PBS, pH 7.4) to remove the high concentration of imidazole. This can be done using a desalting column or dialysis.
- Binding to Streptavidin Resin:
 - Apply the buffer-exchanged protein solution to a pre-equilibrated streptavidin-agarose column.
- Washing:
 - Wash the column with 10-20 CV of the streptavidin binding buffer to remove any remaining contaminants.
- Elution (Optional and Challenging):
 - Eluting the protein from the streptavidin resin is challenging due to the very strong biotin-streptavidin interaction. Elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). For applications where the native protein is required, this method is primarily for immobilization. If elution of the native protein is desired, using a

cleavable linker between the protein and the His-tag, and eluting from the streptavidin resin after cleavage, is a possible strategy.

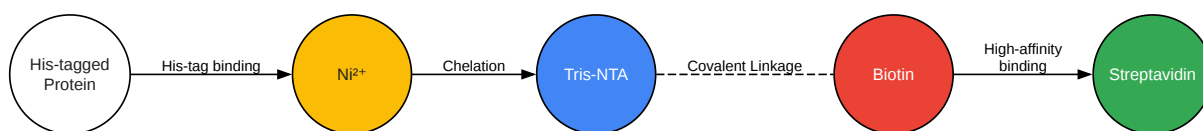
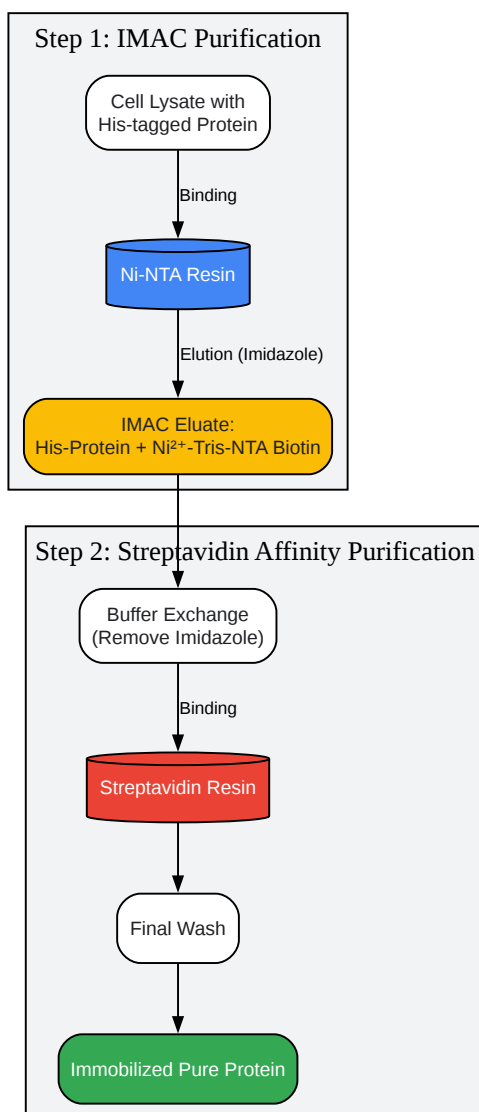
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for one-step protein purification.



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